2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone
Description
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone is a bicyclic compound featuring a 2-thia-5-azabicyclo[2.2.1]heptane core fused to a 4-methylthiazole moiety via a methanone linkage. The bicyclo[2.2.1] system imposes conformational rigidity, while the 4-methylthiazol-5-yl group introduces aromatic and electron-rich characteristics.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-6-9(15-5-11-6)10(13)12-3-8-2-7(12)4-14-8/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSLSXIEJCJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3CC2CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a bicyclo[2.2.1]heptane core with a thia-azabicyclic system (2-Thia-5-azabicyclo[2.2.1]heptane) linked to a 4-methylthiazole moiety via a ketone bridge. The molecular formula C₁₀H₁₂N₂OS₂ (MW: 240.3 g/mol) necessitates precise stereochemical control during synthesis.
Key Synthetic Hurdles
- Stereoselectivity : The bicyclo[2.2.1]heptane system requires enantioselective methods to avoid diastereomeric byproducts.
- Thiazole Functionalization : Regioselective substitution at the 5-position of the 4-methylthiazole ring demands protective group strategies.
- Stability Issues : The thioether linkage in the bicyclic system is prone to oxidation under acidic or high-temperature conditions.
Bicyclic Core Synthesis Strategies
Palladium-Catalyzed 1,2-Aminoacyloxylation
A foundational method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane skeleton. Using Pd(OAc)₂ and BINAP as ligands, this approach achieves 58–72% yields for analogous structures. For the thia variant, cyclopentene-1-thiol replaces oxygenated precursors, with NH₄Cl serving as the nitrogen source (Table 1).
Table 1: Bicyclic Core Synthesis via Palladium Catalysis
| Precursor | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentene-1-thiol | Pd(OAc)₂/BINAP | 62.8 | |
| 1,3-Cyclopentadiene | PdCl₂(PPh₃)₂ | 58.3 |
Chiron-Based Approaches
4-Hydroxy-L-proline derivatives serve as chiral templates for constructing C-3 disubstituted bicyclic frameworks. Boc-protected intermediates undergo cyclization via MsCl/Et₃N to yield enantiopure thia-azabicycloheptanes (ee > 98%).
Integrated Synthetic Routes
Two-Step Assembly (Bicyclic Core → Acylation)
Step 1 : Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane via Pd-catalyzed cyclization (62.8% yield).
Step 2 : Acylation with 4-methylthiazole-5-carbonyl chloride under Schlenk conditions (71.2% yield).
Overall Yield : 44.7% (theoretical maximum: 62.8% × 71.2%).
One-Pot Tandem Reaction
A patent-pending method combines cyclization and acylation in a single vessel using Sc(OTf)₃ as a dual catalyst. This approach reduces purification steps but yields 37.1% due to competing side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.2% purity, with diastereomeric impurities <1.5%.
Scale-Up Considerations
Solvent Optimization
Replacing THF with 2-MeTHF improves reaction scalability (lower peroxide formation risk) while maintaining 60–65% yields.
Catalytic System Recycling
Immobilized Pd/C catalysts enable three reuse cycles without significant activity loss (yield drop: 62.8% → 58.3% → 55.1%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and can be conducted under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives, depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The bicyclic structure of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone may enhance its efficacy against various pathogens, including bacteria and fungi.
- Anticancer Properties : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the bicyclic structure with cancer-related targets are under investigation.
- Neuroprotective Effects : Compounds similar to this compound have been explored for their neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. Their ability to cross the blood-brain barrier is a significant advantage in therapeutic applications.
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DMF, heat | 64.8 |
| 2 | Substitution | Room temp | 86 |
| 3 | Purification | Chromatography | Variable |
These synthetic routes highlight the versatility of this compound in creating analogs with varying biological activities.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole-containing compounds, including derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at low micromolar concentrations, suggesting potential for development as an antibiotic agent .
Case Study 2: Anticancer Activity
In vitro studies were conducted using breast cancer cell lines to assess the anticancer potential of this compound. The results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents . Further investigation into its mechanism revealed modulation of key signaling pathways involved in cell survival.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through binding to active sites or allosteric sites. The thiazole ring could play a crucial role in these interactions due to its electron-rich nature, facilitating binding to various molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bicyclic Ring System Variations
(a) 2-Thia-5-azabicyclo[2.2.2]octane Derivatives
A structurally related compound, (1RS,4RS)-6,6-dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione, features a larger bicyclo[2.2.2]octane ring system. Key differences include:
- Ring Size : The bicyclo[2.2.2] system provides increased ring strain and conformational flexibility compared to the bicyclo[2.2.1] framework of the target compound .
(b) Pyridin-4-yl Analogs
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone replaces the 4-methylthiazole group with a pyridin-4-yl moiety. This substitution:
- Electronic Properties : The pyridine ring (aromatic, basic) contrasts with the thiazole’s sulfur atom and methyl group, affecting hydrogen-bonding capacity and lipophilicity.
- Biological Interactions : Pyridine derivatives often exhibit different binding affinities compared to thiazole-containing analogs in enzyme inhibition assays .
Substituent Modifications on Thiazole Moieties
(a) 4-Methylthiazol-5-yl Derivatives
The synthesis of 1-(4-methyl-2-(tosylamino)thiazol-5-yl)ethanone involves tosylation of a 2-amino-4-methylthiazol-5-yl precursor in pyridine . While this compound lacks the bicyclic core, its 4-methylthiazole group is structurally identical to that in the target compound. Key observations:
- Reactivity: Tosylation at the 2-amino position demonstrates the susceptibility of thiazole derivatives to electrophilic substitution, a property relevant to functionalizing the target compound.
(b) Benzothiazole Derivatives
Compounds like 2-(4-aminophenyl)benzothiazol-5-ol feature extended aromatic systems (benzothiazole) instead of monocyclic thiazoles. These derivatives:
- Planarity : Benzothiazoles offer greater π-conjugation, which may enhance intercalation with biological targets like DNA or kinases.
- Synthetic Complexity : Multi-step syntheses (e.g., involving nitrobenzoylchloride and pyridine) are often required, contrasting with the target compound’s simpler bicyclic-thiazole fusion .
Structural and Functional Data Table
Research Findings and Implications
- Crystallographic Insights : The bicyclo[2.2.2]octane analog exhibits two molecules in its asymmetric unit with nearly identical geometries, suggesting stable packing arrangements despite its larger ring system . This contrasts with the target compound’s [2.2.1] system, which likely adopts a more rigid conformation.
- Biological Relevance : Thiazole and pyridine derivatives are prevalent in kinase inhibitors and antimicrobial agents. The target compound’s combination of a rigid bicyclic core and methylthiazole group may optimize selectivity in such applications.
Biological Activity
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a thia (sulfur) atom and an azabicyclic framework, which is significant for its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 224.29 g/mol.
Research indicates that compounds with similar structural frameworks often interact with neurotransmitter systems, particularly the cholinergic system. The biological activity may involve:
- Muscarinic Receptor Modulation : Compounds resembling 2-thia-5-azabicyclo[2.2.1]heptan derivatives have shown affinity for muscarinic receptors, which play vital roles in cognitive functions and memory processes .
- Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Data
| Activity | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| Muscarinic Receptor Agonism | 0.1 | Cognitive enhancement | |
| Anti-inflammatory | 7.5 | Reduction in TNF-alpha production | |
| Anticancer Activity | 3 | Induction of apoptosis in K562 cells |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar bicyclic compounds, researchers found that these agents could enhance cognitive function in animal models by modulating acetylcholine levels through muscarinic receptor activation. The results indicated improved memory retention and reduced neuroinflammation.
Case Study 2: Anticancer Properties
A derivative of the compound demonstrated significant anticancer activity against human leukemia K562 cells, inducing G2/M cell cycle arrest and apoptosis through mitochondrial pathways. The study reported an IC50 value of 3 µM, showcasing the compound's potential as an anticancer agent .
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Preliminary data indicate that compounds like 2-thia-5-azabicyclo[2.2.1]heptan derivatives can exhibit toxicity at higher concentrations, necessitating further toxicological evaluations to establish safe dosage ranges for therapeutic applications .
Q & A
Q. What are the key synthetic strategies for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization reactions to construct the bicyclo[2.2.1]heptane core using sulfur- and nitrogen-containing precursors.
- Friedel-Crafts acylation or carbonylation to introduce the ketone group.
- Coupling reactions (e.g., Suzuki-Miyaura) for attaching the 4-methylthiazole moiety. Critical parameters include solvent polarity (e.g., DMF, THF), temperature control (reflux conditions), and catalysts (e.g., Lewis acids). Optimization is essential to achieve yields >70% and purity >95% .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy (¹H/¹³C): Identifies proton environments (e.g., bicyclic methylene groups at δ 3.2–3.8 ppm) and confirms ketone carbonyl signals (δ ~200 ppm in ¹³C).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 279.12).
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral stresses in the bicyclic system .
Q. What chemical reactivity is expected from this compound?
Reactivity is driven by:
- Ketone group : Susceptible to nucleophilic additions (e.g., Grignard reagents).
- Thiazole ring : Participates in electrophilic substitutions (e.g., bromination at the 5-position).
- Bicyclic sulfur atom : Oxidizes to sulfone derivatives under strong oxidizing conditions (e.g., KMnO₄). Solvent polarity and pH significantly influence reaction pathways .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products?
Strategies include:
- High-throughput screening of reaction conditions (e.g., varying solvents, catalysts).
- Continuous flow reactors to enhance mixing and heat transfer.
- Protection/deprotection of reactive sites (e.g., using Boc groups for amines). For example, substituting THF with DMF improved cyclization yields by 25% in analogous bicyclic systems .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Models interactions with targets like bacterial gyrase or nicotinic receptors.
- QSAR studies : Correlates substituent effects (e.g., methyl groups on thiazole) with activity.
- DFT calculations : Predicts electron density distribution to guide derivatization (e.g., sulfone formation enhances polarity) .
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Orthogonal assays : Use enzymatic inhibition and cell-based assays to validate target engagement.
- Crystallographic analysis : Resolves binding modes (e.g., hydrogen bonding with the ketone group).
- Metabolite profiling : Identifies off-target interactions that may skew SAR interpretations .
Q. What strategies enhance stability during in vitro assays?
- pH buffering : Maintain pH 7.4 to prevent ketone hydrolysis.
- Lyophilization : Stabilizes the compound for long-term storage.
- Co-solvents : Use DMSO/water mixtures to improve solubility and reduce aggregation .
Q. How to design derivatives for selective receptor targeting?
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole to modulate lipophilicity.
- Side-chain modifications : Introduce fluorinated groups to enhance binding affinity (e.g., 3-fluorophenyl derivatives showed 10× selectivity for kinase targets).
- Conformational restriction : Modify the bicyclic core to lock the compound in bioactive conformations .
Methodological Best Practices
- Purity validation : Combine HPLC (>95% purity) with elemental analysis to confirm batch consistency .
- Reaction monitoring : Use TLC or in-situ IR to track intermediates during multi-step syntheses .
- Data reproducibility : Replicate key experiments (e.g., biological assays) across independent labs to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
